2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Studies
- Urinary Metabolism : Research conducted by De Marchi et al. (1976) on a related compound, 2-formyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-dihydroxy-3-one, identified its primary urinary metabolites in rats. The study is significant for understanding the metabolic fate of this steroid and its related compounds in biological systems (De Marchi, D'atri, & Scolastico, 1976).
Synthesis and Biological Activity
- Steroidal CYP17 Inhibitors/Antiandrogens : Handratta et al. (2005) synthesized novel steroidal C-17 benzoazoles and pyrazines, showing potent inhibition of the human CYP17 enzyme and antagonism of androgen receptors. This research is crucial for developing treatments for conditions like prostate cancer (Handratta et al., 2005).
Antiglucocorticoid Activity
- Androstane Derivatives : Berti et al. (1986) studied 2-carbodecyloxy-17 alpha-methylandrosta-1,4-dien-11 beta,17 beta-dihydroxy-3-one (decylroxibolone) and found it to have significant antiglucocorticoid activity without the undesired virilizing anabolic effect, highlighting its potential therapeutic applications (Berti, Gomarasca, Frova, & D'atri, 1986).
Microbial Transformation and Synthesis
- Microbial Synthesis : Lobastova et al. (2009) achieved the microbial 7alpha-hydroxylation of dehydroepiandrosterone (DHEA) to synthesize 3beta-hydroxy-androsta-5,7-dien-17-one. This method provides a pathway for obtaining novel vitamin D derivatives, underscoring the importance of microbial processes in steroid synthesis (Lobastova et al., 2009).
Aromatase Inhibition
- Aromatase Inhibition : Flynn et al. (1981) researched 17β-Hydroxy-10-methylthioestra-1,4-dien-3-one, finding it to be an irreversible inhibitor of aromatase, an enzyme involved in estrogen synthesis. This research offers insights into developing aromatase inhibitors for conditions like breast cancer (Flynn, Johnston, Wright, & Metcalf, 1981).
properties
CAS RN |
2304-17-8 |
---|---|
Product Name |
2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-2,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h10-11,13-15,22-23H,4-9H2,1-3H3/t13-,14+,15+,18+,19+,20+/m1/s1 |
InChI Key |
LWCFGFNTFZFVOY-LUCRAQOWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C(=C[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C(=CC34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C(=CC34C)O |
Other CAS RN |
2304-17-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.